CADD522 - 199735-88-1

CADD522

Catalog Number: EVT-2941846
CAS Number: 199735-88-1
Molecular Formula: C15H13Cl2NO3
Molecular Weight: 326.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3,4-Dichlorophenyl)-3-(substituted phenyl)bicyclo[2.2.1]hept-5-ene-2-yl) methanone derivatives

Compound Description: These derivatives are a series of compounds featuring a bicyclo[2.2.1]hept-5-ene core with a methanone bridge at the 2-position. The key variation lies in the substitution pattern on the phenyl ring attached to the methanone bridge. Notably, these compounds were synthesized using a fly-ash-catalyzed Diels-Alder reaction [].

exo,exo-7-Oxa-bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic acid diethyl ester

Compound Description: This compound is a bicyclic ester derivative that serves as a monomer in ring-opening metathesis polymerization (ROMP) []. Its structure incorporates an oxygen atom bridging the 7-position of the bicyclic system.

endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amides

Compound Description: These compounds constitute a family of amides derived from endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. They are synthesized via condensation reactions with primary amines and have undergone assessment for their microbiological and pharmacological properties [, ].

1-(5-Methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic acid amides

Compound Description: Synthesized through the condensation of S-methyl-N1-(cyclohexane-2,3-dicarbonyl)isothiosemicarbazide with primary amines, these amides represent a class of compounds investigated for their microbiological and pharmacological activities [, ]. Their structure features a cyclohexane ring bearing a carboxamide and a 5-methylthio-1,2,4-triazol-3-yl substituent.

Source and Classification

CADD522 was discovered through a direct drug discovery approach aimed at identifying compounds that inhibit the DNA binding activity of RUNX2. It is classified as a transcription factor inhibitor, specifically targeting the RUNX family of proteins, which are critical in various biological processes, including cell growth and differentiation. The compound is cataloged under CAS number 199735-88-1 and has an IC50 value of approximately 10 nanomolar, indicating its high potency in inhibiting RUNX2 activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of CADD522 involves several chemical reactions typically employed in organic chemistry to construct small molecules. While specific synthetic pathways are not detailed in the available literature, compounds like CADD522 are usually synthesized through:

  1. Reactions involving coupling agents: These facilitate the formation of bonds between different molecular fragments.
  2. Functional group modifications: Altering functional groups on precursor molecules to enhance biological activity.
  3. Purification techniques: Such as chromatography to isolate the final product from by-products and unreacted materials.

Further technical details regarding the exact synthetic route may require proprietary information from research institutions or pharmaceutical companies involved in its development.

Molecular Structure Analysis

Structure and Data

CADD522's molecular structure is characterized by its ability to interact specifically with the RUNX2 protein. Although precise structural data such as crystal structure is not provided in the current literature, it is known that CADD522 binds to the DNA binding domain of RUNX2, thereby inhibiting its transcriptional activity. The compound's molecular formula and structural representation can be derived from chemical databases or publications focusing on its synthesis and characterization.

Chemical Reactions Analysis

Reactions and Technical Details

CADD522 primarily functions through the inhibition of RUNX2-DNA binding, which leads to downstream effects on gene expression related to cancer progression. Key reactions include:

  • Inhibition of transcription: CADD522 reduces the transcription of RUNX2 target genes such as matrix metalloproteinase-13 and vascular endothelial growth factor.
  • Impact on glucose metabolism: The compound also affects glucose uptake by cancer cells, contributing to cell cycle arrest and reduced tumor growth .

Experimental assays have demonstrated that treatment with CADD522 leads to decreased ATP levels in breast cancer cells, indicating its role in disrupting mitochondrial function alongside transcriptional inhibition .

Mechanism of Action

Process and Data

The mechanism by which CADD522 exerts its effects involves several key processes:

  1. Inhibition of RUNX2-DNA binding: By binding to RUNX2, CADD522 prevents it from interacting with target gene promoters.
  2. Regulation of downstream signaling pathways: This inhibition leads to decreased expression of genes involved in cell proliferation and survival.
  3. Alteration in metabolic pathways: CADD522 impacts mitochondrial oxidative phosphorylation, resulting in reduced ATP production and increased reliance on glycolytic pathways under certain conditions .

These actions collectively contribute to its anti-tumor effects observed both in vitro and in vivo.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CADD522 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data can be sourced from chemical databases.
  • Solubility: CADD522 is typically soluble in organic solvents used for biological assays.
  • Stability: Stability under physiological conditions is crucial for its efficacy as a therapeutic agent.

These properties are essential for determining appropriate dosing regimens and delivery methods for potential clinical applications.

Applications

Scientific Uses

CADD522 has shown promise in various scientific applications, particularly within cancer research:

  • Breast Cancer Treatment: As a RUNX2 inhibitor, it has demonstrated significant effects on tumor growth and metastasis in preclinical models.
  • Research Tool: It serves as a valuable tool for studying the role of RUNX2 in cancer biology, enabling researchers to dissect pathways influenced by this transcription factor.
  • Potential Therapeutic Agent: Given its mechanism of action, CADD522 may be developed into a therapeutic agent for breast cancer patients who exhibit high levels of RUNX2 expression .
Introduction to CADD522 in Oncological Research

Role of RUNX2 in Cancer Pathogenesis and Metastatic Regulation

RUNX2 (Runt-related transcription factor 2) is a master transcriptional regulator that undergoes pathological reactivation in multiple cancers. In breast cancer, RUNX2 drives metastasis by upregulating matrix metalloproteinases (MMP13), vascular endothelial growth factor (VEGF), and glucose transporter-1 (GLUT1), thereby enhancing extracellular matrix degradation, angiogenesis, and glycolytic switching [1] [4]. This metabolic reprogramming promotes the "Warburg effect," enabling cancer cells to favor glycolysis over oxidative phosphorylation even under oxygen-rich conditions [1]. In bone cancers, RUNX2 activation is particularly pronounced, where it hijacks embryonic developmental pathways to facilitate cell migration and lung metastasis [7] [9]. Genomic analyses of patient tumors reveal that RUNX2 overexpression correlates with advanced tumor grade and poor survival in both breast and primary bone cancers (osteosarcoma, Ewing sarcoma, chondrosarcoma), making it a high-value therapeutic target [3] [9].

Table 1: RUNX2-Regulated Oncogenic Pathways and Target Genes

Cancer TypeKey Target GenesBiological ConsequenceClinical Correlation
Breast cancerMMP13, VEGF, GLUT1Invasion, angiogenesis, metabolic reprogrammingPoor prognosis in luminal and TNBC subtypes [1] [4]
Bone cancer (Osteosarcoma)CTGF, OPN, COL1A1Cell migration, bone matrix remodelingLung metastasis; 5-year survival <42% [3] [9]
Triple-negative breast cancerLDHA, PDK1Glycolytic switching, lactate productionEarly relapse; chemoresistance [1] [10]

Rationale for Targeting RUNX2-DNA Interactions in Breast and Bone Cancers

Direct inhibition of RUNX2-DNA binding presents a compelling strategy due to three key biological rationales:

  • Tissue-Specific Selectivity: RUNX2 exhibits minimal expression in normal breast tissue and mature bone, reducing potential on-target toxicity. This contrasts with chemotherapeutics that broadly impact proliferating cells [1] [7].
  • Master Regulatory Role: RUNX2 functions as a nodal point for oncogenic signaling cascades. By disrupting its DNA binding, downstream pathways driving metastasis (e.g., MMP-mediated invasion, VEGF-induced angiogenesis) are simultaneously suppressed [1] [6].
  • Metastasis-Specific Vulnerability: In bone cancer models, RUNX2 activation enables "mesenchymal-like" cell migration reminiscent of embryonic skeletal development. Inhibiting this process reduces metastatic dissemination to lungs by >50% [7] [9].

CADD522 achieves this inhibition by sterically blocking the Runt domain (DNA-binding interface) of RUNX2, with in vitro studies confirming 90% suppression of DNA binding at 10 nM IC50 [6] [10]. Crucially, it upregulates RUNX2 protein levels while inhibiting its function—a paradoxical effect attributed to reduced degradation. This increases drug-target engagement while functionally neutralizing RUNX2 [1] [4].

Table 2: Comparative RUNX2 Targeting Approaches

StrategyMechanismLimitationsCADD522 Advantage
RNA interferenceRUNX2 mRNA degradationOff-target effects; poor in vivo deliverySmall molecule stability; oral bioavailability [9]
Dominant-negative mutantsCompetitive Runt domain inhibitionImmunogenicity; delivery challengesNon-peptidic; penetrates tumorspheres [1]
Transcriptional repressorsEpigenetic silencingNon-specific gene regulationSelective RUNX2-DNA blockade (IC50=10 nM) [6] [10]

Discovery and Development of CADD522 via Computer-Assisted Drug Design (CADD)

CADD522 was identified through a structure-based drug design pipeline targeting the Runt domain of RUNX2:

  • Virtual Screening: 200,000 compounds were docked against the DNA-binding groove of RUNX2 (PDB: 1H9D) using energy minimization algorithms. Top candidates were prioritized by binding energy scores (< -9.5 kcal/mol) [1] [4].
  • In Vitro Validation: A DNA-binding ELISA (D-ELISA) with RUNX2-specific antibodies confirmed CADD522 as the most potent inhibitor, reducing DNA binding by 50% at 10 nM (IC50). Specificity profiling showed >5-fold selectivity for RUNX2 over RUNX1/RUNX3 [1] [10].
  • Structural Optimization: Lead compounds underwent iterative modifications to enhance solubility and bioavailability. CADD522 emerged with optimal properties: molecular weight 326.17 g/mol, cLogP 3.2, and solubility >100 mg/mL in DMSO [6] [8].

Preclinical validation demonstrated nanomolar efficacy:

  • In MMTV-PyMT breast cancer mice, CADD522 (20 mg/kg, IP twice weekly) delayed tumor onset by 3 weeks and reduced tumor burden by 60% [1] [4].
  • In human TNBC xenografts, it decreased tumor volume by 75% and suppressed lung metastasis without weight loss or hematological toxicity [1] [9].
  • Bone cancer models showed 50% increased metastasis-free survival as monotherapy, outperforming standard-of-care chemotherapeutics [3] [9].

Table 3: CADD522 Discovery Pipeline

StageMethodKey OutcomeReference
Target IdentificationGenomic profiling of 19 bone cancer samplesRUNX2 activation in high-grade tumorsGreen et al. 2023 [3] [9]
Virtual ScreeningMolecular docking of 200K compounds32 hits with ΔG < -9.5 kcal/molKim et al. 2017 [1] [4]
Biochemical ValidationD-ELISA; iCLIP sequencingIC50=10 nM for RUNX2-DNA bindingMedChemExpress [6]; Kim et al. 2017 [1]
In Vivo EfficacyMMTV-PyMT mice; TNBC-PDX models75% tumor volume reduction; metastasis blockadeKim et al. 2017 [1]; Adooq [8]

CADD522 is advancing toward clinical trials, with formal toxicology assessments underway prior to MHRA approval [3] [9]. Its development marks the first RUNX2-targeted therapy with pan-applicability across breast and bone cancers.

Properties

CAS Number

199735-88-1

Product Name

CADD522

IUPAC Name

3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

InChI

InChI=1S/C15H13Cl2NO3/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21)

InChI Key

YSDNWNOGHQYWPK-UHFFFAOYSA-N

SMILES

C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.